Lidocaine-d10 Hydrochloride
CAS No.: 1189959-13-4
Cat. No.: VC0196446
Molecular Formula: C14H13ClN2OD10
Molecular Weight: 280.86
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189959-13-4 |
---|---|
Molecular Formula | C14H13ClN2OD10 |
Molecular Weight | 280.86 |
Appearance | White to Off-White Solid |
Melting Point | 113-120°C |
Introduction
Chemical Identity and Structure
Lidocaine-d10 Hydrochloride is a deuterated form of lidocaine where ten hydrogen atoms have been replaced with deuterium atoms, specifically in the diethyl groups. The substitution of hydrogen with its heavier isotope deuterium creates a compound that maintains the pharmacological properties of regular lidocaine but can be distinguished through mass spectrometry techniques .
Basic Properties
The chemical identity of Lidocaine-d10 Hydrochloride is characterized by several key parameters:
Property | Value |
---|---|
CAS Registry Number | 1189959-13-4 |
Molecular Formula | C₁₄H₁₂D₁₀N₂O·HCl |
Molecular Weight | 280.86 g/mol |
Parent Compound | Lidocaine-d10 (CID 45039656) |
Unlabelled CAS Number | 73-78-9 |
Physical State | Solid |
Atom % Deuterium | 99% (typical purity standard) |
Chemical Purity | Minimum 98% |
The compound is officially designated as 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide hydrochloride using IUPAC nomenclature .
Structural Identifiers
For precise identification in chemical databases and literature, the following structural identifiers are utilized:
Identifier Type | Notation |
---|---|
SMILES | Cl.[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)Nc1c(C)cccc1C)C([2H])([2H])C([2H])([2H])[2H] |
InChI | InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i1D3,2D3,5D2,6D2; |
The molecular structure features deuterium atoms specifically positioned at the N,N-diethyl portion of the lidocaine molecule, while maintaining the original aromatic ring and amide linkage structures .
Significance of Deuterium Labeling
Analytical Applications
Deuterium labeling provides significant advantages in analytical chemistry and pharmacological research. The incorporation of deuterium atoms creates a mass shift that can be readily detected by mass spectrometry instrumentation while maintaining chemical properties similar to the non-labeled compound .
Internal Standard Applications
Lidocaine-d10 Hydrochloride serves as an excellent internal standard for quantitative analysis in biological samples. This application is particularly evident in pharmacokinetic studies where precise quantification of lidocaine concentrations in plasma is required .
In a pharmacokinetic study evaluating topical anesthetic formulations, Lidocaine-d10 Hydrochloride (5 ng/mL) was employed as an internal standard during plasma sample preparation. The samples were processed through protein precipitation with acetonitrile and analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS) .
Analytical Methodology
LC-MS/MS Detection
The analysis of Lidocaine-d10 Hydrochloride typically employs sophisticated instrumentation:
Component | Specification |
---|---|
HPLC System | Shimadzu LC-30AD HPLC analyzer |
Mass Spectrometer | API 5500 mass spectrometer |
Ionization Mode | Positive ion electrospray ionization |
Detection Method | Multiple-reaction monitoring (MRM) |
Chromatographic Column | ACE C18 column |
Selected Ion Transitions | m/z 235.2→86.1 (lidocaine), m/z 221.2→86.1 (prilocaine) |
This methodology provides high sensitivity and specificity, with detection ranges typically from 0.1 to 50 ng/mL for lidocaine and 0.05 to 25 ng/mL for prilocaine in pharmacokinetic studies .
Sample Preparation
Effective sample preparation is crucial for accurate analysis. The typical procedure involves:
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Transfer of plasma sample (50 μL) to a 96-well plate
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Addition of internal standards (20 μL of 5 ng/mL Lidocaine-d10 hydrochloride)
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Extraction via protein precipitation using acetonitrile (430 μL)
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Centrifugation and collection of supernatant
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Dilution with 0.4% formic acid solution
Pharmacological Context
Relationship to Parent Compound
While Lidocaine-d10 Hydrochloride itself is primarily used as an analytical standard rather than a therapeutic agent, understanding the properties of its parent compound provides important context. Lidocaine hydrochloride is an amide-type local anesthetic that inhibits sodium channels through complex voltage and use-dependent mechanisms .
Clinical Applications of Lidocaine
Lidocaine hydrochloride has significant clinical applications:
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Local and regional anesthesia
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Management of ventricular arrhythmias
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Treatment of chronic pain conditions including post-herpetic neuralgia and complex regional pain syndrome
The elimination half-life of lidocaine hydrochloride is approximately 1.5 to 2 hours after intravenous administration, although its analgesic effects may persist longer due to continuous biological responses potentially related to anti-inflammatory mechanisms .
Parameter | Value | Species |
---|---|---|
LD50 (Oral) | 220 mg/kg | Mouse |
Hazard Classification | Acute toxicity, Oral (Category 3) | - |
GHS Hazard Statement | H301: Toxic if swallowed | - |
The compound requires appropriate handling precautions, including protective gloves, clothing, and eye/face protection .
Emergency Procedures
In case of accidental exposure:
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Eye contact: Flush with water as a precaution
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Skin contact: Wash with soap and plenty of water; consult a physician
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Inhalation: Move to fresh air; provide artificial respiration if needed
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Ingestion: Never give anything by mouth to an unconscious person; rinse mouth with water and consult a physician
Format | Specification | Storage Condition |
---|---|---|
Neat compound | 99 atom % D, min 98% Chemical Purity | Room temperature |
Solution | 1.0 mg/mL in Methanol | Room temperature |
These products are typically marketed as reference standards for analytical chemistry and research applications .
Regulatory Considerations
The purchase and handling of Lidocaine-d10 Hydrochloride may be subject to regulatory restrictions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume